Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
Description
Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative. Its structure features a 1-benzothiophene core substituted at the 3-position with a sulfamoyl group linked to a 3-(methylsulfanyl)phenyl moiety and a methyl ester at the 2-position.
Properties
IUPAC Name |
methyl 3-[(3-methylsulfanylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S3/c1-22-17(19)15-16(13-8-3-4-9-14(13)24-15)25(20,21)18-11-6-5-7-12(10-11)23-2/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCXYMMELSCUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the sulfamoyl and carboxylate groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening methods can optimize the reaction conditions, leading to more efficient production processes. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, acids, or bases are used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield methyl sulfone derivatives, while reduction of the carboxylate group can produce benzothiophene alcohols.
Scientific Research Applications
Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the benzothiophene core can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenyl ring of the sulfamoyl group. Key examples include:
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Polarity: Hydroxyl (3m) and amino (3n) groups increase hydrophilicity, which may influence solubility and membrane permeability .
Interactions with Efflux Transporters
- MRP2 and BCRP : –4 highlights the role of ABC transporters (e.g., MRP2) in effluxing glucosides and sulfonamides. Compounds with polar groups (e.g., 3m, 3n) may be more susceptible to MRP2-mediated efflux, reducing bioavailability .
Nuclear Receptor Targeting
- PPARδ Antagonism: describes structurally related thiophene carboxylates (e.g., GSK0660, ST247) as PPARδ antagonists. The target compound’s methylsulfanyl group may modulate binding affinity compared to ST247’s hexylamino substituent, which enhances hydrophobic interactions .
Metabolic Stability and Toxicity
- This contrasts with methoxy or methyl groups, which are metabolically stable .
- Comparative Safety : Analogs like Methyl (3-hydroxyphenyl)-carbamate () emphasize the need for evaluating substituent-specific toxicity, particularly for sulfur-containing derivatives.
Biological Activity
Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for various biological activities. Its structure can be represented as follows:
- Molecular Formula: C15H16N2O3S2
- Molecular Weight: 344.43 g/mol
Antitumor Activity
Recent studies have indicated that compounds containing the benzothiophene scaffold exhibit significant antitumor activity. For instance, derivatives of benzothiophene have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study: A derivative similar to this compound was evaluated in vitro against breast cancer cells, demonstrating an IC50 value of approximately 25 µM, indicating potent cytotoxicity.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly against cholinesterases (AChE and BChE).
- Research Findings: A study reported that related benzothiophene compounds inhibited AChE with IC50 values ranging from 20.8 to 121.7 µM . The structural modifications in sulfamoyl groups were found to enhance inhibitory activity.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 25.0 | 30.5 |
| Compound B | 45.0 | 55.0 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of the compound have been explored, particularly against fungal strains and bacteria.
- Findings: In vitro assays demonstrated that the compound exhibited moderate antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity: The sulfamoyl group may interact with the active sites of enzymes such as AChE and BChE, leading to decreased enzyme activity.
- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Q & A
Q. What are the established synthetic routes for Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, and what key reaction parameters influence yield?
The synthesis typically involves sequential functionalization of a benzothiophene core. A common route includes:
- Step 1 : Sulfamoylation of the benzothiophene scaffold using sulfamoyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine as a base).
- Step 2 : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the 3-(methylsulfanyl)phenyl group .
- Step 3 : Methyl esterification of the carboxylate group using methanol and acid catalysis.
Key Parameters : - Catalyst loading (e.g., 5–10 mol% Pd(OAc)₂ for cross-coupling).
- Solvent selection (e.g., DMF or THF for polar aprotic conditions).
- Temperature control (e.g., 80–110°C for cross-coupling reactions).
Purification often employs column chromatography or recrystallization, with yields ranging from 50–75% in optimized protocols .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8–4.0 ppm (methyl ester), and δ 2.5 ppm (methylsulfanyl group) confirm substituent integration .
- ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm) and sulfamoyl (S=O, ~120 ppm) groups validate the structure.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (e.g., ~394.5 g/mol).
- IR Spectroscopy : Absorbance bands for S=O (~1350 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., desulfonation or isomerization) during synthesis?
- Solvent Optimization : Use anhydrous DMF to minimize hydrolysis of the sulfamoyl group.
- Catalyst Screening : Test Pd-XPhos complexes for improved regioselectivity in cross-coupling steps .
- Temperature Gradients : Lower reaction temperatures (60–80°C) reduce thermal degradation, monitored via TLC or HPLC .
- Additives : Silver salts (e.g., Ag₂CO₃) can suppress halide interference in palladium-catalyzed steps .
Q. How should researchers address discrepancies in spectroscopic data, such as unexpected splitting in NMR signals?
- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., unreacted intermediates or oxidation products).
- Dynamic Effects : Variable-temperature NMR can resolve splitting caused by rotational isomerism in the sulfamoyl group .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides definitive structural validation if spectral ambiguities persist.
Q. What experimental strategies are recommended for evaluating this compound’s anticancer activity in vitro?
- Cell Line Selection : Test against panels of cancer cell lines (e.g., MCF-7, HeLa, A549) and normal cells for selectivity.
- Dose-Response Assays : Use MTT or resazurin assays to determine IC₅₀ values (typical range: 1–20 µM for active analogs) .
- Mechanistic Studies :
- Flow cytometry to assess apoptosis (Annexin V/PI staining).
- Western blotting for caspase-3/9 activation or Bcl-2 suppression.
- Target identification via molecular docking (e.g., EGFR or tubulin) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors.
- MD Simulations : GROMACS or AMBER simulations (10–100 ns) assess stability of ligand-target complexes .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with sulfamoyl groups) using MOE or Phase .
Q. What approaches are used to study the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24–72 hours.
- Thermal Stability : TGA/DSC analysis determines decomposition thresholds (>200°C typical for sulfonamides).
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under UVA/UVB exposure .
Q. How do structural modifications (e.g., halogenation or alkylation) alter the compound’s bioactivity?
- Case Study : Fluorination at the benzothiophene 4-position (as in ) enhances metabolic stability and bioavailability .
- SAR Analysis : Compare analogs with varying substituents (e.g., methylsulfanyl vs. ethoxy groups) to map activity trends .
Q. What crystallographic techniques resolve challenges in determining the compound’s solid-state structure?
Q. How can researchers design comparative studies with structurally related compounds to identify lead candidates?
- Library Design : Synthesize derivatives with variations in:
- Aromatic substituents (e.g., 3-methyl vs. 4-fluoro groups).
- Sulfamoyl linker length (e.g., methyl vs. ethyl spacers).
- High-Throughput Screening : Use 96-well plates to assess cytotoxicity, solubility, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
